N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
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Overview
Description
N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an aromatic ether.
Scientific Research Applications
1. Polymer Synthesis and Material Properties
- Polyimide Film Preparation : The synthesis of related compounds, like 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene, derived from similar chemical processes, has been utilized to create transparent polyimide films. These films exhibit significant properties for potential applications in insulation materials (Fu Ju-sun, 2010).
2. Chemical Stability and Degradation
- Degradation Studies : Compounds structurally similar to N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, have been subjected to degradation studies to understand their stability under various conditions, which is crucial for drug development processes (G. C. D. Santos et al., 2013).
3. Polymer Synthesis Enhancements
- Poly(arylene ether amide) Synthesis : Research has explored the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups through reactions involving AB-type monomers, including compounds similar to N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide. These polymers display high molecular weights and are soluble in common organic solvents (Hyojung Lee & S. Kim, 2002).
4. Antimicrobial Applications
- Antimicrobial Activity : Derivatives of N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide have been studied for their antibacterial and antifungal activities. Certain benzamide derivatives exhibited broad-spectrum activity against various microorganisms, indicating potential applications in antimicrobial treatments (T. Ertan et al., 2007).
5. Chemical Oxidation Processes
- Oxidation Studies : The oxidation of related compounds, like N-(2-hydroxy-4-nitrophenyl)benzamide, has been explored to understand the chemical processes leading to oxidative cascades, which can be pivotal in organic synthesis and chemical engineering (O. Reinaud et al., 1991).
6. Precursor for Antitubercular Drug Candidates
- Antitubercular Drug Development : Structural characterization of similar compounds has been conducted to develop new antituberculosis drugs, showcasing the role of such chemicals in the synthesis of potential medical treatments (A. Richter et al., 2021).
properties
Product Name |
N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
---|---|
Molecular Formula |
C16H13F3N2O5 |
Molecular Weight |
370.28 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C16H13F3N2O5/c17-16(18,19)11-3-6-14(13(9-11)21(24)25)26-12-4-1-10(2-5-12)15(23)20-7-8-22/h1-6,9,22H,7-8H2,(H,20,23) |
InChI Key |
BSYPHDMFWPEYHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCO)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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